Acth (11-24)

Description

Properties

IUPAC Name |

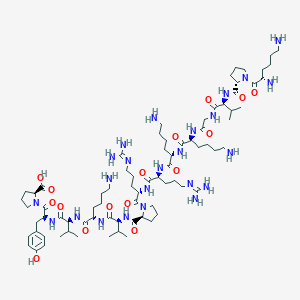

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H134N24O16/c1-44(2)60(97-67(108)56-26-17-39-99(56)72(113)49(82)20-7-11-33-78)69(110)89-43-59(103)90-50(21-8-12-34-79)63(104)91-51(22-9-13-35-80)64(105)92-53(24-15-37-87-76(83)84)65(106)94-54(25-16-38-88-77(85)86)73(114)100-40-18-27-57(100)68(109)98-62(46(5)6)70(111)93-52(23-10-14-36-81)66(107)96-61(45(3)4)71(112)95-55(42-47-29-31-48(102)32-30-47)74(115)101-41-19-28-58(101)75(116)117/h29-32,44-46,49-58,60-62,102H,7-28,33-43,78-82H2,1-6H3,(H,89,110)(H,90,103)(H,91,104)(H,92,105)(H,93,111)(H,94,106)(H,95,112)(H,96,107)(H,97,108)(H,98,109)(H,116,117)(H4,83,84,87)(H4,85,86,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXWTCYVIHOQAJ-IOSGZJLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H134N24O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1652.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4237-93-8 | |

| Record name | Acth (11-24) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dichotomous Role of ACTH(11-24) in Adrenal Cortex Steroidogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary regulator of glucocorticoid and androgen synthesis in the adrenal cortex. Its action is mediated through the melanocortin 2 receptor (MC2R), a G-protein coupled receptor. While the function of the full-length peptide (ACTH(1-39)) and its biologically active N-terminal fragment (ACTH(1-24)) are well-characterized, the role of other endogenous fragments remains a subject of intensive research. This technical guide provides a comprehensive overview of the function of a specific internal fragment, ACTH(11-24), in the adrenal cortex. This peptide fragment exhibits a fascinating dual functionality, acting as both a competitive antagonist and a partial agonist of steroidogenesis, suggesting a complex regulatory role within the adrenal gland. Understanding the nuanced effects of ACTH(11-24) is critical for the development of novel therapeutics targeting the hypothalamic-pituitary-adrenal (HPA) axis.

Core Functionality of ACTH(11-24) in the Adrenal Cortex

The functional role of ACTH(11-24) in the adrenal cortex is multifaceted and appears to be dependent on the cellular context and the presence of other ACTH fragments. The existing body of research points towards two primary, seemingly contradictory, functions: competitive antagonism at the MC2R and direct stimulation of steroidogenesis.

Competitive Antagonism of ACTH Action

Several studies have firmly established ACTH(11-24) as a competitive antagonist of the action of full-length ACTH and its N-terminal fragments at the MC2R.[1][2][3] This antagonism has been demonstrated in various in vitro systems, including isolated adrenal cells. The inhibitory effect is concentration-dependent, with IC50 values typically in the nanomolar range. This suggests that ACTH(11-24) can effectively compete with stimulatory ACTH peptides for binding to the MC2R, thereby attenuating the downstream signaling cascade that leads to steroid production.

Partial Agonist and Potentiating Effects on Steroidogenesis

In contrast to its antagonistic properties, other research indicates that ACTH(11-24) can independently stimulate the production of corticosteroids, including corticosterone and aldosterone, from isolated zona fasciculata and zona glomerulosa cells, respectively.[4] Furthermore, ACTH(11-24) has been shown to potentiate the steroidogenic effects of full-length ACTH(1-39).[4] This suggests that the ACTH molecule may possess more than one active site for initiating steroidogenesis. The stimulatory effect of ACTH(11-24) is often described as submaximal compared to that of ACTH(1-24).

Quantitative Data on ACTH(11-24) Activity

The following tables summarize the key quantitative data from various studies investigating the effects of ACTH(11-24) on the adrenal cortex.

Table 1: Antagonistic Activity of ACTH(11-24) at the MC2 Receptor

| Parameter | Value | Cell System | Reference |

| IC50 | ~ 10⁻⁹ M | Isolated adrenal cells | |

| Ki | 2.3 ± 0.2 nM | Rat adrenal cortex membranes |

Table 2: Steroidogenic Activity of ACTH Peptides

| Peptide | EC50 for Cortisol Secretion | Cell System | Reference |

| ACTH(1-24) | 7.5 x 10⁻¹² M | Stably transfected HeLa cells | |

| ACTH(1-39) | 57 x 10⁻¹² M | Stably transfected HeLa cells | |

| ACTH(1-17) | 49 x 10⁻¹² M | Stably transfected HeLa cells | |

| ACTH(11-24) | No agonist activity | Stably transfected HeLa cells |

Table 3: Binding Affinity of ACTH Peptides to the MC2 Receptor

| Peptide | Dissociation Constant (Kd) | Cell System | Reference |

| ACTH(1-39) | 0.84 x 10⁻⁹ M | Stably transfected HeLa cells | |

| ACTH(1-24) | 0.94 x 10⁻⁹ M | Stably transfected HeLa cells |

Signaling Pathways

The signaling mechanism of ACTH(11-24) appears to diverge from the classical cAMP-dependent pathway utilized by ACTH(1-39). While full-length ACTH binding to MC2R activates adenylyl cyclase, leading to a rise in intracellular cAMP and subsequent activation of Protein Kinase A (PKA), studies on ACTH(11-24) suggest a cAMP-independent mechanism.

Evidence points towards a crucial role for calcium signaling in the steroidogenic action of ACTH(11-24). The stimulatory effect of ACTH(11-24) on cortisol release is reportedly inhibited by calcium channel blockers, suggesting that calcium influx is a necessary step in its signaling cascade. Furthermore, the maximal cortisol release induced by ACTH(11-24) can be enhanced by forskolin, an activator of adenylyl cyclase, indicating a potential for crosstalk between the calcium and cAMP signaling pathways.

Caption: Signaling pathways of ACTH(1-39) and ACTH(11-24) in adrenal cortical cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the function of ACTH(11-24) in the adrenal cortex.

Isolation and Primary Culture of Adrenal Cortical Cells

A common method for studying the direct effects of ACTH peptides on steroidogenesis is the use of primary cultures of adrenal cortical cells.

Caption: General workflow for the isolation and primary culture of adrenal cortical cells.

Detailed Methodology:

-

Tissue Procurement: Adrenal glands are obtained from appropriate animal models (e.g., rats, bovine) or human donors in accordance with ethical guidelines.

-

Preparation: The glands are placed in ice-cold buffer (e.g., Hanks' Balanced Salt Solution). The surrounding fat and connective tissue are carefully removed, and the adrenal cortex is separated from the medulla.

-

Mincing and Digestion: The cortical tissue is minced into small pieces and incubated in a digestion solution containing enzymes such as collagenase and DNase at 37°C with gentle agitation.

-

Cell Dispersion and Filtration: The digested tissue is further dispersed by gentle pipetting. The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue.

-

Washing and Cell Counting: The filtered cells are washed by centrifugation and resuspended in culture medium. Cell viability and number are determined using a hemocytometer and trypan blue exclusion.

-

Plating and Culture: Cells are seeded into culture plates at a desired density and maintained in a humidified incubator at 37°C and 5% CO2. The culture medium is typically supplemented with serum and antibiotics.

Steroidogenesis Assay

The production of steroids such as cortisol, corticosterone, and aldosterone in response to ACTH peptides is quantified using immunoassays or mass spectrometry.

Methodology Overview:

-

Cell Treatment: Primary adrenal cells are incubated with various concentrations of ACTH(11-24), alone or in combination with ACTH(1-39), for a specified period.

-

Sample Collection: The cell culture supernatant is collected.

-

Steroid Quantification:

-

Radioimmunoassay (RIA) / Enzyme-Linked Immunosorbent Assay (ELISA): These competitive immunoassays utilize specific antibodies to quantify the concentration of a particular steroid. The amount of steroid in the sample is inversely proportional to the signal generated.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the simultaneous quantification of multiple steroids in a single sample.

-

Cyclic AMP (cAMP) Measurement

To investigate the involvement of the cAMP signaling pathway, intracellular cAMP levels are measured following stimulation with ACTH peptides.

Methodology Overview:

-

Cell Lysis: After treatment with ACTH peptides, the cells are lysed to release intracellular components.

-

cAMP Quantification: Commercially available ELISA kits are commonly used for the quantitative determination of cAMP in the cell lysates. These assays are typically competitive immunoassays.

MC2R Binding Assay

Competitive binding assays are employed to determine the affinity of ACTH(11-24) for the MC2R and to characterize its antagonistic properties.

Caption: Workflow for a competitive MC2R binding assay.

Methodology Overview:

-

Preparation of Receptor Source: Membranes from adrenal cortical tissue or cells engineered to express MC2R are prepared.

-

Competitive Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled ACTH ligand (e.g., ¹²⁵I-ACTH(1-39)) and varying concentrations of unlabeled ACTH(11-24).

-

Separation and Detection: The reaction is terminated, and bound radioligand is separated from the unbound ligand, typically by rapid filtration. The radioactivity of the filter-bound complex is then measured.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The inhibition constant (Ki) can then be calculated to reflect the affinity of ACTH(11-24) for the MC2R.

Conclusion and Future Directions

The ACTH(11-24) fragment presents a compelling case of a peptide with dual functionality in the adrenal cortex. Its ability to act as both a competitive antagonist at the MC2R and a partial agonist of steroidogenesis highlights the intricate nature of adrenal regulation. The evidence for a cAMP-independent, calcium-dependent signaling pathway for its stimulatory effects suggests the existence of either an alternative binding site on the MC2R or a distinct, as-yet-unidentified receptor.

For researchers and drug development professionals, these findings open up new avenues for therapeutic intervention. The development of stable analogs of ACTH(11-24) could lead to novel modulators of adrenal function. A deeper understanding of the structural determinants of its agonistic versus antagonistic properties will be crucial for designing selective ligands. Future research should focus on elucidating the precise molecular mechanisms of ACTH(11-24) action, including the identification of its putative alternative receptor and the detailed characterization of its downstream signaling cascades. Such studies will undoubtedly provide valuable insights into the complex physiology of the adrenal gland and may pave the way for innovative treatments for a range of endocrine disorders.

References

The Dual Identity of ACTH(11-24): An In-Depth Technical Guide to its Function as an MC2R Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is the primary physiological agonist for the melanocortin 2 receptor (MC2R), a key component of the hypothalamic-pituitary-adrenal (HPA) axis. The interaction between ACTH and MC2R stimulates the synthesis and release of glucocorticoids from the adrenal cortex. While the full-length ACTH(1-39) peptide is a potent agonist, fragments of this peptide can exhibit different pharmacological properties. This technical guide provides a comprehensive overview of the ACTH fragment, ACTH(11-24), and its role as a competitive antagonist of the MC2R. We will delve into its mechanism of action, present quantitative data on its binding affinity and functional antagonism, and provide detailed experimental protocols for its characterization. This document also includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to MC2R and its Ligand ACTH

The melanocortin 2 receptor (MC2R) is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Unlike other melanocortin receptors that can be activated by various melanocyte-stimulating hormones (MSHs), the MC2R is uniquely and selectively activated by ACTH.[2] This specificity is conferred by the presence of a crucial accessory protein, the melanocortin receptor accessory protein (MRAP), which is essential for the cell surface expression and function of MC2R.[2]

ACTH, a 39-amino acid peptide, is derived from the precursor protein pro-opiomelanocortin (POMC).[3][4] The N-terminal region of ACTH contains the "message" sequence (His-Phe-Arg-Trp), which is responsible for receptor activation, while the C-terminal region is involved in receptor binding. Specifically, the tetrabasic amino acid sequence Lys-Lys-Arg-Arg at positions 15-18 is critical for the binding of ACTH to MC2R.

ACTH(11-24) as an MC2R Antagonist

While full-length ACTH acts as a potent agonist, fragments of the peptide can behave as antagonists. ACTH(11-24) is one such fragment that has been reported to act as a competitive antagonist at the MC2R. The proposed mechanism of antagonism involves the binding of ACTH(11-24) to the MC2R, thereby preventing the binding of the endogenous agonist, ACTH(1-39), and inhibiting the subsequent downstream signaling cascade.

However, it is important to note that the pharmacological profile of ACTH(11-24) has been a subject of some debate in the scientific literature. Some studies have suggested that under certain conditions, it may exhibit partial agonist activity or potentiate the effects of ACTH. This highlights the complexity of ligand-receptor interactions within the melanocortin system.

Quantitative Data

The antagonist potency of ACTH(11-24) at the MC2R has been quantified in various studies. The following table summarizes the key quantitative parameters.

| Parameter | Value | Species | Assay System | Reference |

| IC50 | 11.3 nM | Rat | Adrenal cortex membranes | |

| Ki | 1.7 nM | Rat | Adrenal cortex membranes |

IC50: The half maximal inhibitory concentration, representing the concentration of an antagonist that inhibits 50% of the agonist response. Ki: The inhibition constant, representing the binding affinity of the antagonist to the receptor.

Signaling Pathways

The binding of ACTH to MC2R initiates a well-characterized signaling cascade. Understanding this pathway is crucial for contextualizing the mechanism of antagonism by ACTH(11-24).

Experimental Protocols

The characterization of ACTH(11-24) as an MC2R antagonist involves two primary types of in vitro assays: radioligand binding assays and functional cAMP accumulation assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist, such as ACTH(11-24), by measuring its ability to compete with a radiolabeled ligand for binding to the MC2R.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing MC2R and MRAP (e.g., CHO or HEK293 cells).

-

Radioligand: [125I]-ACTH(1-24) or another suitable radiolabeled MC2R agonist.

-

Unlabeled Ligand: ACTH(11-24) (the antagonist being tested).

-

Binding Buffer: Typically contains Tris-HCl, MgCl2, and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation: Homogenize cells expressing MC2R/MRAP and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of radioligand.

-

Increasing concentrations of the unlabeled antagonist (ACTH(11-24)).

-

For determining non-specific binding, add a high concentration of unlabeled agonist (e.g., ACTH(1-39)).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the antagonist. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the MC2R signaling pathway.

Materials:

-

Cells: Whole cells stably co-expressing MC2R and MRAP (e.g., CHO-K1 or HEK293).

-

Agonist: ACTH(1-39) or a synthetic agonist like ACTH(1-24).

-

Antagonist: ACTH(11-24).

-

Stimulation Buffer: A buffer such as HBSS or DMEM, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

-

Cell Seeding: Seed the MC2R/MRAP expressing cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the antagonist (ACTH(11-24)) in stimulation buffer for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of the agonist (ACTH(1-39)) to the wells and incubate for a defined time (e.g., 30-60 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels as a function of the log concentration of the antagonist. Determine the IC50 value from the resulting dose-response curve.

Schild Analysis

To determine if ACTH(11-24) acts as a competitive antagonist, a Schild analysis can be performed. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A rightward parallel shift in the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism. The data is then used to construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]), where the x-intercept provides the pA2 value, a measure of antagonist potency. A slope of 1 in the Schild plot is characteristic of competitive antagonism.

Conclusion

ACTH(11-24) represents an interesting tool compound for studying the pharmacology of the MC2R. While its antagonist properties have been quantitatively described, the conflicting reports regarding its potential for partial agonism warrant careful consideration in experimental design and data interpretation. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate the antagonist activity of ACTH(11-24) and other potential MC2R modulators. A thorough understanding of the interactions between ACTH fragments and the MC2R is essential for the development of novel therapeutics targeting the HPA axis for conditions such as Cushing's disease and congenital adrenal hyperplasia.

References

The Dichotomous Role of ACTH(11-24) in Adrenal Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is the primary physiological stimulus for adrenal steroidogenesis. While the full-length peptide, ACTH(1-39), and its biologically active fragment, ACTH(1-24), have been extensively studied, the role of the mid-region fragment, ACTH(11-24), presents a more complex and nuanced picture. This technical guide provides an in-depth analysis of the function of ACTH(11-24) in steroidogenesis, consolidating evidence that points to its dual capacity as both a partial agonist and a competitive antagonist. We will delve into its unique signaling mechanisms, which appear to diverge from the canonical cAMP-dependent pathway, and provide a summary of experimental methodologies and quantitative data to facilitate further research and drug development in this area.

Introduction: The Enigmatic Nature of ACTH(11-24)

The adrenocorticotropic hormone is a 39-amino acid peptide cleaved from its precursor, proopiomelanocortin (POMC)[1]. The N-terminal region is crucial for its steroidogenic activity, with the full potency residing within the first 24 amino acids[2]. The fragment ACTH(11-24) has been a subject of interest due to its seemingly contradictory effects on adrenal steroid production. Early studies identified it as a potential competitive antagonist of full-length ACTH[3]. However, subsequent research has demonstrated its intrinsic, albeit submaximal, ability to stimulate the secretion of both glucocorticoids and mineralocorticoids[4]. This dual functionality suggests a complex interaction with the melanocortin 2 receptor (MC2R) and the potential for allosteric modulation or engagement of alternative signaling cascades. Understanding the precise role of ACTH(11-24) is critical for the development of novel therapeutics targeting the hypothalamic-pituitary-adrenal (HPA) axis, including potential treatments for conditions like congenital adrenal hyperplasia and Cushing's disease[1].

The Agonistic and Antagonistic duality of ACTH(11-24)

The functional impact of ACTH(11-24) on steroidogenesis is concentration-dependent and context-specific, exhibiting both stimulatory and inhibitory properties.

Partial Agonist Activity

Studies utilizing dispersed adrenal cortical cells from bovine and rat models have shown that ACTH(11-24) can independently stimulate the production of cortisol and aldosterone. However, the maximal steroid output achieved with ACTH(11-24) is significantly lower than that induced by ACTH(1-24). This partial agonism suggests that while ACTH(11-24) can bind to and activate the MC2R, it does so with lower efficacy than the full-length peptide.

Competitive Antagonist Activity

In the presence of full-length ACTH or ACTH(1-24), ACTH(11-24) can act as a competitive antagonist, inhibiting the steroidogenic response to the more potent agonists. This antagonistic effect is likely due to its ability to occupy the MC2R without inducing the conformational change required for maximal signal transduction.

Signaling Pathways: A Departure from the cAMP Paradigm

The canonical signaling pathway for ACTH involves the activation of the MC2R, a G-protein coupled receptor, leading to the stimulation of adenylyl cyclase, a subsequent rise in intracellular cyclic adenosine monophosphate (cAMP), and the activation of Protein Kinase A (PKA). However, the steroidogenic effect of ACTH(11-24) appears to be largely independent of this pathway.

The Role of Calcium Influx

A key finding is that the steroidogenic action of ACTH(11-24) is highly dependent on the influx of extracellular calcium. This has been demonstrated through experiments showing that the stimulatory effect of ACTH(11-24) on cortisol secretion is inhibited by calcium channel blockers such as nifedipine and verapamil. This suggests that ACTH(11-24) may activate a distinct signaling cascade that prioritizes calcium mobilization.

Limited cAMP Involvement

In contrast to ACTH(1-24), ACTH(11-24) does not significantly stimulate cAMP production in adrenal cells. This divergence in second messenger utilization is a critical aspect of its unique pharmacology and may explain its partial agonist nature. The following diagram illustrates the proposed divergent signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of ACTH(11-24). Due to the limited availability of raw data in the cited literature, this section provides a consolidation of reported values.

Table 1: Steroidogenic Potency of ACTH Peptides

| Peptide | Target Steroid | Cell Type | Potency (Relative to ACTH(1-24)) | Reference |

| ACTH(11-24) | Cortisol | Bovine Adrenal Cells | Submaximal | |

| ACTH(11-24) | Aldosterone | Rat Zona Glomerulosa Cells | Stimulatory |

Table 2: Antagonistic Activity of ACTH(11-24)

| Antagonist | Agonist | Cell Type | IC50 | Reference |

| ACTH(11-24) | ACTH(1-24) | HeLa cells expressing mouse MC2R | ~10-9 M |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the effects of ACTH(11-24) on steroidogenesis. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Isolation and Culture of Adrenal Cortical Cells

A workflow for the isolation and culture of adrenal cortical cells is depicted below.

Protocol:

-

Tissue Collection: Obtain adrenal glands from the desired species (e.g., bovine or rat) and place them in ice-cold Krebs-Ringer bicarbonate buffer.

-

Tissue Preparation: Decapsulate the glands and mince the cortical tissue into small fragments.

-

Enzymatic Digestion: Incubate the minced tissue in a solution containing collagenase and DNase at 37°C with gentle agitation.

-

Cell Dispersion: Further disperse the cells by gentle pipetting.

-

Filtration and Washing: Filter the cell suspension through a nylon mesh to remove undigested tissue. Wash the cells by centrifugation and resuspension in fresh buffer.

-

Cell Culture: Plate the isolated cells in appropriate culture dishes with a suitable medium (e.g., DMEM/F12 supplemented with serum) and incubate at 37°C in a humidified atmosphere of 5% CO2.

Steroidogenesis Assay

-

Cell Treatment: After allowing the cells to adhere and stabilize, replace the culture medium with a serum-free medium containing the desired concentrations of ACTH peptides (e.g., ACTH(1-24), ACTH(11-24)) or other test substances.

-

Incubation: Incubate the cells for a specified period (e.g., 2-4 hours for acute stimulation).

-

Sample Collection: Collect the cell culture supernatant for steroid measurement.

-

Steroid Quantification: Measure the concentration of cortisol or aldosterone in the supernatant using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

cAMP Assay

-

Cell Stimulation: Treat the cultured adrenal cells with ACTH peptides in the presence of a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.

-

Cell Lysis: After a short incubation period (e.g., 15-30 minutes), lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysate using a commercially available cAMP assay kit (e.g., ELISA or AlphaScreen).

Intracellular Calcium Measurement

-

Cell Loading: Load the cultured adrenal cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation and Imaging: Stimulate the cells with ACTH peptides and monitor the changes in intracellular calcium concentration by measuring the fluorescence intensity using a fluorescence microscope or a plate reader. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

Conclusion and Future Directions

The ACTH(11-24) peptide fragment plays a complex and multifaceted role in the regulation of adrenal steroidogenesis. Its ability to act as both a partial agonist and a competitive antagonist, coupled with its unique calcium-dependent signaling pathway, distinguishes it from the canonical actions of full-length ACTH. This technical guide has provided a comprehensive overview of the current understanding of ACTH(11-24), including its signaling mechanisms, quantitative activity, and the experimental protocols used for its study.

Future research should focus on elucidating the precise molecular interactions between ACTH(11-24) and the MC2R to understand the structural basis for its dual activity. Further investigation into the downstream effectors of the calcium signaling pathway activated by ACTH(11-24) will also be crucial. For drug development professionals, the unique properties of ACTH(11-24) offer a potential template for the design of novel MC2R modulators with tailored agonist or antagonist profiles, which could have significant therapeutic implications for a range of adrenal-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Agonist and receptor binding properties of adrenocorticotropin peptides using the cloned mouse adrenocorticotropin receptor expressed in a stably transfected HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Adrenocorticotropin(1-10) and -(11-24) promote adrenal steroidogenesis by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of ACTH (11-24) on Cortisol Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce and release cortisol.[1][2][3] The biological activity of ACTH is largely attributed to its N-terminal region, with the full-length ACTH (1-39) and its fragment ACTH (1-24) being potent agonists of the melanocortin 2 receptor (MC2R) on adrenocortical cells.[4][5] This interaction initiates a signaling cascade that leads to steroidogenesis.

This technical guide focuses on the specific effects of the ACTH fragment (11-24) on cortisol release. This particular fragment presents a complex pharmacological profile, exhibiting both weak agonistic and competitive antagonistic properties at the MC2R. Understanding the dual nature of ACTH (11-24) is crucial for researchers in endocrinology and professionals in drug development exploring novel modulators of the HPA axis.

Core Concepts: The Dual Role of ACTH (11-24)

The fragment ACTH (11-24) encompasses a key region of the full-length ACTH molecule. While it lacks the primary signaling domain located in the N-terminus, it retains a binding affinity for the MC2R. This binding can lead to two distinct outcomes:

-

Weak Agonism: In some experimental settings, ACTH (11-24) has been shown to independently stimulate the production of corticosteroids, including cortisol and corticosterone, albeit with significantly lower potency and efficacy compared to full-length ACTH. This suggests that the (11-24) sequence can induce a conformational change in the MC2R sufficient to initiate downstream signaling, leading to submaximal cortisol secretion.

-

Competitive Antagonism: Conversely, and more prominently reported, ACTH (11-24) acts as a competitive antagonist of the MC2R. When co-administered with full-length ACTH, the (11-24) fragment can compete for binding to the receptor, thereby inhibiting the steroidogenic effects of the primary agonist. This antagonistic activity is a key area of interest for the potential development of therapeutic agents aimed at mitigating conditions of ACTH excess.

Quantitative Data on ACTH (11-24) Activity

The following table summarizes the quantitative data available on the effects of ACTH (11-24) on cortisol and related cellular responses.

| Parameter | Species/Cell Type | Effect | Value | Reference(s) |

| Antagonistic Activity | ||||

| IC50 vs. ACTH-induced steroidogenesis | Not Specified | Inhibition of ACTH action | ~1 nM (in HeLa cells expressing mouse MC2R) | |

| Agonistic Activity | ||||

| Minimal Effective Concentration (Corticosterone Production) | Isolated rat zona fasciculata cells | Stimulation | 4 µM | |

| Minimal Effective Concentration (Aldosterone Production) | Isolated rat zona glomerulosa cells | Stimulation | 3 µM | |

| Cortisol Release | Freshly dispersed or cultured beef adrenal cortical cells | Submaximal secretion | Not specified |

Signaling Pathways

The canonical signaling pathway for ACTH-induced cortisol release involves the activation of the MC2R, a G-protein coupled receptor (GPCR). This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the mobilization of cholesterol and the transcription of steroidogenic enzymes, ultimately resulting in cortisol synthesis.

The dual action of ACTH (11-24) can be visualized within this pathway. As an agonist, it weakly activates this cascade. As an antagonist, it competitively inhibits the initial binding of full-length ACTH.

References

An In-depth Technical Guide on ACTH (11-24) and Aldosterone Production

For Researchers, Scientists, and Drug Development Professionals

Abstract: The regulation of aldosterone synthesis by the adrenal cortex is a complex process primarily governed by the renin-angiotensin system and plasma potassium levels. While the full-length adrenocorticotropic hormone (ACTH 1-39) and its biologically active fragment ACTH (1-24) are known acute stimulators, the roles of smaller ACTH fragments are less understood. This document provides a comprehensive technical overview of the peptide fragment ACTH (11-24), focusing on its contentious role in aldosterone production. It synthesizes findings from binding assays, cellular signaling studies, and steroidogenesis experiments, presenting conflicting evidence that characterizes ACTH (11-24) as both a potential agonist and an antagonist. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to offer a thorough resource for researchers in endocrinology and pharmacology.

Introduction: The Enigma of ACTH Fragments

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from proopiomelanocortin (POMC), is the principal regulator of glucocorticoid synthesis in the adrenal zona fasciculata.[1][2] Its role in the zona glomerulosa, the site of aldosterone production, is considered secondary to angiotensin II and potassium but significant in acute stimulation.[3][4] The biological activity of ACTH is contained within its N-terminal 24 amino acids (ACTH 1-24), which binds to the melanocortin 2 receptor (MC2R) to initiate a well-defined signaling cascade.[5]

However, the function of other ACTH fragments is ambiguous. ACTH (11-24), a tetradecapeptide, has been the subject of conflicting reports. Some studies describe it as a competitive antagonist of full-length ACTH, while others report direct stimulatory and potentiating effects on both aldosterone and corticosterone production. This guide delves into the existing literature to dissect these contradictory findings and provide a clear, data-driven perspective on the molecular interactions and functional outcomes of ACTH (11-24) on adrenal steroidogenesis.

Molecular Profile and Receptor Interactions

ACTH (11-24) corresponds to the amino acid sequence Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro. This sequence notably contains the highly basic Lys-Lys-Arg-Arg (KKRR) motif (residues 15-18), which is considered a critical part of the "address sequence" essential for binding to the MC2R. Removal of this basic cluster from ACTH (1-24) inactivates the molecule completely.

Binding to Adrenal Cortex Membranes

Studies using radiolabeled ACTH (11-24) have demonstrated its ability to interact directly with adrenal tissue.

-

High-Affinity Binding: A synthetic tritiated version of [³H]ACTH (11-24) was found to bind to rat adrenal cortex membranes with high affinity and specificity, exhibiting a dissociation constant (Kd) of 1.8 ± 0.1 nM.

-

Role of the KKRR Motif: The core binding activity appears to reside in the ACTH (15-18) fragment (KKRR). This smaller peptide was shown to bind with a similar high affinity (Kd = 2.1 ± 0.1 nM) and could be displaced by unlabeled ACTH (11-24) (Ki = 2.2 ± 0.1 nM), confirming they share a binding site.

These findings establish that ACTH (11-24) physically binds to adrenal membranes, a prerequisite for any biological activity, whether agonistic or antagonistic.

Signaling Pathways: Divergence from the Canonical Model

The action of full-length ACTH is classically mediated by the MC2R, a G-protein coupled receptor (GPCR) that activates adenylyl cyclase and elevates intracellular cyclic AMP (cAMP). However, evidence suggests that ACTH (11-24) may operate through a different, cAMP-independent mechanism.

The Canonical ACTH (1-24) Pathway

Full-length ACTH and ACTH (1-24) bind to the MC2R, which couples to the Gs alpha subunit (Gsα). This activates adenylyl cyclase (AC), leading to the conversion of ATP to cAMP. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein. StAR facilitates the critical rate-limiting step of steroidogenesis: the transport of cholesterol into the inner mitochondrial membrane.

Proposed Mechanisms for ACTH (11-24)

The signaling mechanism for ACTH (11-24) is less clear and appears to diverge significantly.

-

cAMP-Independence: Crucially, studies have shown that neither ACTH (11-24) nor its core binding fragment ACTH (15-18) affects adenylyl cyclase activity in adrenocortical membranes, indicating its actions are not mediated by cAMP.

-

Role of Calcium: The steroidogenic effects of both ACTH (1-10) and ACTH (11-24) are inhibited by calcium channel blockers like nifedipine and verapamil. This suggests that calcium influx is an essential downstream event for steroidogenesis, regardless of the initial stimulus.

-

Antagonistic Properties: Several reports describe ACTH (11-24) as a competitive antagonist of ACTH (1-39) at the MC2R. However, this antagonism may be weak, and it does not preclude the possibility of the fragment having its own distinct signaling activity. One study noted it was an antagonist only at high concentrations.

This evidence has led to the hypothesis of at least two different receptor types or mechanisms for ACTH action: one linked to cAMP (activated by sequences in the N-terminal region) and another that is cAMP-independent (activated by sequences in the 11-24 region) and reliant on calcium signaling.

Quantitative Effects on Aldosterone Production

The functional output of ACTH (11-24) on steroidogenesis is where the most significant contradictions lie. While some studies show no agonistic activity, others demonstrate a clear stimulatory effect.

| Study / Finding | Cell Type | Effect of ACTH (11-24) Alone | Interaction with ACTH (1-39) | Proposed Mechanism | Reference |

| Szalay et al. (1989) | Isolated rat zona glomerulosa cells | Stimulated aldosterone production | Potentiated the effect of ACTH (1-39) | Implies more than one active site on the ACTH molecule | |

| Szalay et al. (1989) | Isolated rat zona fasciculata cells | Stimulated corticosterone production | Potentiated the effect of ACTH (1-39) | Implies more than one active site on the ACTH molecule | |

| Seelig et al. (1971), Kapas et al. (1996) | Various | Described as a competitive antagonist | Antagonizes ACTH (1-39) | Competitive binding at MC2R | |

| Schwyzer (1980) | Adrenal cells in culture | Unable to induce glucocorticoid production | Antagonist at high concentrations | - | |

| Bristow et al. (1980) | Isolated rat adrenal cells | - | - | Suggests ACTH fragments can act via cAMP-independent pathways | |

| Enyeart et al. (1989) | Dispersed beef adrenal cortical cells | Elicited submaximal cortisol secretion | Combination with ACTH (1-10) achieved maximal cortisol release | cAMP-independent, Ca²⁺-dependent pathway |

Table 1: Summary of reported effects of ACTH (11-24) on adrenocortical steroidogenesis.

The work by Szalay et al. is particularly notable, as it directly shows that ACTH (11-24) not only stimulates aldosterone production on its own but also enhances the maximal response to full-length ACTH. This potentiation effect suggests an allosteric interaction or the activation of a parallel, synergistic signaling pathway rather than simple competitive agonism at the same receptor site.

Experimental Protocols

Reproducing and further investigating the effects of ACTH (11-24) requires robust and standardized methodologies. Below are detailed protocols derived from the cited literature for key experiments.

Preparation of Isolated Adrenocortical Cells

This protocol is essential for separating the functions of the zona glomerulosa (aldosterone-producing) and zona fasciculata (corticosterone/cortisol-producing).

-

Tissue Harvesting: Adrenal glands are obtained from decapitated rats (e.g., Wistar rats) and immediately placed in ice-cold Krebs-Ringer bicarbonate buffer with glucose (KRBG).

-

Capsular Peeling: The glands are decapsulated. The capsule, with adherent zona glomerulosa cells, is separated from the inner zones (zona fasciculata/reticularis and medulla).

-

Enzymatic Digestion: Both the capsular (glomerulosa) and decapsulated (fasciculata) portions are minced and incubated separately in KRBG buffer containing collagenase (e.g., 2 mg/mL) and DNase (e.g., 0.05 mg/mL) for 30-60 minutes at 37°C with gentle agitation.

-

Cell Dispersion: The digested tissue is mechanically dispersed by gentle pipetting.

-

Filtration and Washing: The resulting cell suspension is filtered through nylon mesh to remove undigested tissue, and the cells are washed multiple times by centrifugation and resuspension in fresh KRBG buffer to remove enzymes.

-

Cell Counting and Viability: Cell concentration and viability are determined using a hemocytometer and trypan blue exclusion.

In Vitro Steroidogenesis Assay

This assay measures the direct effect of peptides on hormone production.

-

Incubation: Isolated glomerulosa or fasciculata cells are resuspended in KRBG buffer containing 0.5% bovine serum albumin (BSA) at a concentration of approximately 10⁵ cells/mL.

-

Treatment: Aliquots of the cell suspension are incubated in polypropylene tubes at 37°C in a shaking water bath under a 95% O₂ / 5% CO₂ atmosphere. ACTH (11-24), full-length ACTH, and other test substances are added at various concentrations.

-

Reaction Termination: After a set incubation period (e.g., 2 hours), the reaction is stopped by placing the tubes on ice.

-

Hormone Measurement: The tubes are centrifuged, and the supernatant is collected. The concentration of aldosterone or corticosterone in the supernatant is measured using a specific radioimmunoassay (RIA) or ELISA kit.

Receptor Binding Assay

This method quantifies the interaction between a ligand and its receptor.

-

Membrane Preparation: Adrenal glands are homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the crude membrane fraction. The membranes are washed and resuspended in an assay buffer.

-

Binding Reaction: Adrenal membranes are incubated with a radiolabeled ligand (e.g., [³H]ACTH (11-24)) in the presence or absence of varying concentrations of unlabeled competitor peptides (for competition assays).

-

Separation of Bound/Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters, which trap the membranes with bound ligand. The filters are washed quickly with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (radioactivity bound in the presence of a large excess of unlabeled ligand) from total binding. Scatchard analysis or non-linear regression is used to determine the dissociation constant (Kd) and binding capacity (Bmax).

Discussion and Future Directions

The conflicting data surrounding ACTH (11-24) highlight a significant gap in our understanding of adrenal regulation. The evidence strongly suggests that its biological role cannot be explained by the classical MC2R-cAMP model alone. Several hypotheses could reconcile the divergent findings:

-

Biased Agonism: ACTH (11-24) may act as a biased agonist at the MC2R, preferentially activating a non-canonical pathway (e.g., a G-protein-independent or Gq-coupled Ca²⁺ pathway) while failing to activate—or even antagonizing—the canonical Gs-cAMP pathway.

-

Allosteric Modulation: The potentiation of ACTH (1-39) effects suggests ACTH (11-24) could be a positive allosteric modulator, binding to a secondary site on the MC2R to enhance the signaling of the primary agonist.

-

Existence of a Novel Receptor: The fragment could be acting through an as-yet-unidentified receptor in the adrenal cortex that is specifically activated by this region of the ACTH molecule and signals via calcium.

Future research should focus on clarifying these possibilities. Studies using FRET/BRET to investigate receptor conformation changes, phosphoproteomics to map downstream signaling events, and CRISPR/Cas9 to explore the role of the MC2R and other candidate receptors are necessary to resolve the true function of ACTH (11-24).

Conclusion

The ACTH (11-24) peptide fragment presents a complex and fascinating case in adrenal endocrinology. While it contains a key binding motif for the MC2R, its functional effects diverge from the canonical cAMP-mediated pathway of full-length ACTH. Evidence points towards a cAMP-independent, calcium-dependent mechanism of action. Depending on the experimental context, it has been characterized as a direct, albeit submaximal, agonist of steroidogenesis, a positive modulator of full-length ACTH, and a competitive antagonist. This dual functionality suggests a more nuanced regulatory role for ACTH-derived peptides than previously appreciated, opening new avenues for research into adrenal physiology and the development of novel therapeutics targeting steroid production.

References

- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]

- 3. Chapter 31: Renin-angiotensin-aldosterone system (RAS) [clinical-laboratory-diagnostics.com]

- 4. Acute and Chronic Regulation of Aldosterone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of ACTH and Other Hormones in the Regulation of Aldosterone Production in Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ACTH (11-24) Signaling Pathways

Abstract: Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from proopiomelanocortin (POMC), which plays a pivotal role in the stress response by stimulating the adrenal cortex. The peptide fragment ACTH (11-24), comprising the amino acid sequence H-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH, has been a subject of significant research due to its complex and seemingly contradictory biological activities.[1][2] It primarily interacts with the Melanocortin 2 Receptor (MC2R), where it exhibits a dual personality: acting as a potent competitive antagonist in some contexts and a partial agonist for steroidogenesis in others.[3][4][5] This guide provides a comprehensive overview of the known signaling pathways associated with ACTH (11-24), summarizes quantitative data on its activity, details relevant experimental protocols, and visualizes the molecular interactions and workflows for clarity.

The Primary Molecular Target: Melanocortin 2 Receptor (MC2R)

The biological effects of ACTH and its fragments are mediated through the family of melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). ACTH (11-24) exerts its effects primarily through the Melanocortin 2 Receptor (MC2R), also known as the ACTH receptor.

-

Receptor Specificity: Unlike other MCRs that can be activated by various melanocortins (like α-MSH), the MC2R is uniquely and specifically activated by ACTH. Studies have shown that ACTH (11-24) does not displace ligands from MC1, MC3, MC4, or MC5 receptors at significant concentrations, confirming its specificity for MC2R.

-

Accessory Protein Requirement: A critical feature of MC2R is its absolute dependence on a small transmembrane protein called Melanocortin Receptor Accessory Protein (MRAP). MRAP is essential for the correct trafficking of MC2R from the endoplasmic reticulum to the cell surface and for enabling ligand binding and subsequent signal transduction. Without MRAP, MC2R is non-functional.

The Duality of ACTH (11-24): Antagonist vs. Partial Agonist

The most intriguing aspect of ACTH (11-24) is its dual functionality, which appears to depend on the specific signaling pathway being measured.

-

As a Competitive Antagonist: In studies measuring the canonical ACTH signaling pathway—cyclic AMP (cAMP) production—ACTH (11-24) acts as a potent competitive antagonist. It binds to MC2R but fails to induce a robust conformational change required for Gs protein activation, thereby blocking the binding and action of full-length ACTH.

-

As a Partial Agonist: Conversely, when steroidogenesis (the production of hormones like cortisol, corticosterone, and aldosterone) is measured, ACTH (11-24) demonstrates partial agonist activity. It can stimulate steroid production on its own, albeit sub-maximally compared to full-length ACTH. This suggests it can trigger a distinct or parallel signaling cascade sufficient for steroidogenesis but independent of significant cAMP accumulation.

This functional dichotomy has led to the hypothesis that different domains of the ACTH peptide activate separate signaling pathways. The N-terminal region (encompassed in ACTH 1-10) is thought to be primarily responsible for cAMP production, while the (11-24) region may be linked to alternative pathways, such as calcium influx.

Quantitative Analysis of ACTH (11-24) Activity

The dual functions of ACTH (11-24) have been quantified in various cellular systems. The data below is summarized from studies using transfected cell lines and isolated primary adrenal cells.

| Parameter | Receptor/Cell Type | Measured Effect | Value | Reference |

| Antagonist Activity | Mouse MC2R in HeLa cells | Inhibition of ACTH-induced cAMP | IC₅₀ ≈ 1 nM | |

| Human MC2R | Competitive Antagonism | pKd = 9.0 | ||

| Partial Agonist Activity | Isolated Rat Adrenal Fasciculata Cells | Steroidogenesis | Intrinsic Activity (α) = 0.64 ± 0.09 | |

| Isolated Rat Adrenal Fasciculata Cells | Steroidogenesis | EC₅₀ = 0.5 - 2.0 µg/mL (~0.3 - 1.2 µM) | ||

| Isolated Rat Zona Glomerulosa Cells | Aldosterone Production | Min. Effective Conc. = 3 µM | ||

| Isolated Rat Zona Fasciculata Cells | Corticosterone Production | Min. Effective Conc. = 4 µM | ||

| Binding Affinity | MC1, MC3, MC4, MC5 Receptors | Ligand Displacement | No displacement up to 100 µM |

Core Signaling Pathways

Based on current evidence, ACTH (11-24) interacts with at least two distinct signaling pathways downstream of the MC2R.

The primary and best-characterized signaling pathway for full-length ACTH involves the activation of a stimulatory G-protein (Gs). ACTH (11-24) competitively inhibits this cascade.

-

Binding: Full-length ACTH binds to the MC2R-MRAP complex.

-

G-Protein Activation: The receptor activates Gs, causing it to release GDP and bind GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

-

cAMP Production: AC converts ATP into the second messenger cyclic AMP (cAMP).

-

PKA Activation: cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP responsive element-binding protein) and enzymes involved in steroidogenesis.

ACTH (11-24) binds to the receptor but does not efficiently activate Gs, thus blocking the entire downstream pathway and antagonizing the effect of full-length ACTH.

References

- 1. ACTH (11-24) | 4237-93-8 | FA108382 | Biosynth [biosynth.com]

- 2. [Structure-function organization of ACTH: fragment ACTH 11-24--a functionally important site of the hormone molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Agonist and receptor binding properties of adrenocorticotropin peptides using the cloned mouse adrenocorticotropin receptor expressed in a stably transfected HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

An In-depth Technical Guide to ACTH (11-24) in Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone known for its role in the hypothalamic-pituitary-adrenal (HPA) axis, where it stimulates the adrenal cortex to produce cortisol. However, various fragments of the ACTH molecule exert distinct biological activities, often independent of steroidogenesis. This technical guide focuses on ACTH (11-24), a fourteen-amino-acid fragment of ACTH, and its significance in central nervous system (CNS) research. This peptide has emerged as a valuable tool for investigating the roles of melanocortin receptors in the brain due to its specific antagonist properties.

Core Properties of ACTH (11-24)

ACTH (11-24) is primarily characterized as a competitive antagonist of the melanocortin 2 receptor (MC2R), the classical ACTH receptor.[1][2] It exhibits a high binding affinity for MC2R with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[2] Unlike the full-length ACTH (1-39) or its N-terminal fragments, ACTH (11-24) is devoid of agonist activity and does not stimulate the production of cyclic AMP (cAMP), a key second messenger in ACTH-mediated signaling.[2] This makes it an ideal tool to probe the physiological functions of MC2R in the CNS without inducing a steroidogenic response.

Role in Central Nervous System Function

The central actions of ACTH and its fragments are implicated in a variety of physiological and behavioral processes, including stress, learning, memory, and attention. ACTH (11-24), by antagonizing central melanocortin receptors, has been instrumental in elucidating the specific contributions of these receptors to various CNS functions.

Behavioral Effects

Intracerebroventricular (ICV) administration of ACTH (1-24) in rats induces a characteristic syndrome of behaviors, including stretching, yawning, and excessive grooming.[3] Studies have demonstrated that ACTH (11-24) can effectively antagonize these ACTH-induced behaviors, suggesting that they are mediated by central melanocortin receptors that are blocked by this fragment. This antagonistic effect is dose-dependent and provides a valuable in vivo model for studying the central actions of melanocortins.

Learning and Memory

While other ACTH fragments, such as ACTH (4-10), have been shown to influence learning and memory processes, ACTH (11-24) appears to be behaviorally inert in this regard when administered alone. For instance, in studies using a one-trial passive avoidance task in rats, ACTH (11-24) did not show any effect on memory retention. This further highlights the structural specificity of ACTH fragments in modulating cognitive functions and suggests that the memory-enhancing effects of ACTH are likely mediated by sequences outside of the 11-24 region.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo properties of ACTH (11-24).

| Parameter | Value | Species/System | Reference |

| MC2R Antagonism (IC50) | ~1 x 10⁻⁹ M | Stably transfected HeLa cells expressing mouse MC2R | |

| cAMP Stimulation | Devoid of agonist activity | Stably transfected HeLa cells expressing mouse MC2R |

Table 1: In Vitro Activity of ACTH (11-24)

| Behavioral Effect | Effective Dose (ICV) | Species | Reference |

| Antagonism of ACTH (1-24)-induced grooming | Not specified | Rat | |

| Antagonism of ACTH (1-24)-induced stretching & yawning | Not specified | Rat |

Table 2: In Vivo Behavioral Effects of ACTH (11-24)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Intracerebroventricular (ICV) Cannulation and Injection in Rats

Objective: To deliver ACTH (11-24) directly into the cerebral ventricles to study its central effects.

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Shave the scalp and secure the animal in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify and clean the bregma and lambda landmarks.

-

Using a dental drill, create a small burr hole over the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm.

-

Implant a guide cannula (e.g., 22-gauge) to the desired depth (Dorsoventral, DV: -3.5 to -4.0 mm from the skull surface) and secure it to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week before injections.

Injection Procedure:

-

Gently restrain the conscious rat.

-

Remove the dummy cannula and insert an injection cannula (e.g., 28-gauge) that extends slightly beyond the tip of the guide cannula.

-

Connect the injection cannula to a microsyringe pump.

-

Infuse the desired volume of ACTH (11-24) solution (typically 1-5 µL) over a period of 1-2 minutes.

-

Leave the injection cannula in place for an additional minute to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.

Competitive Binding Assay for MC2R

Objective: To determine the binding affinity (IC50) of ACTH (11-24) for the MC2R.

Methodology:

-

Cell Culture: Use cells stably expressing the MC2R (e.g., HeLa or CHO cells).

-

Radioligand: Use a radiolabeled ACTH analog, such as [¹²⁵I]-ACTH(1-39), as the tracer.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Competition: In a 96-well plate, incubate a constant concentration of the radioligand with increasing concentrations of unlabeled ACTH (11-24) (the competitor) and a fixed amount of cell membrane preparation or whole cells expressing the MC2R.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Measurement of cAMP Accumulation

Objective: To assess the ability of ACTH (11-24) to stimulate or inhibit cAMP production.

Methodology:

-

Cell Culture: Plate cells expressing the MC2R in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Stimulation/Inhibition:

-

Agonist activity: Treat the cells with increasing concentrations of ACTH (11-24) for a defined time (e.g., 15-30 minutes).

-

Antagonist activity: Pre-incubate the cells with increasing concentrations of ACTH (11-24) before adding a fixed concentration of a known MC2R agonist (e.g., ACTH (1-24) or forskolin).

-

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration to generate dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to ACTH (11-24) research.

Figure 1: ACTH (1-39) signaling vs. ACTH (11-24) antagonism at the MC2R.

References

The Enigmatic Role of ACTH(11-24) in Nerve Regeneration: A Critical Examination of a C-Terminal Fragment

For Immediate Release

Shanghai, China – November 28, 2025 – While adrenocorticotropic hormone (ACTH) and its N-terminal fragments have long been recognized for their neurotrophic and regenerative properties, the specific role of the C-terminal fragment, ACTH(11-24), in nerve repair remains largely uncharted and speculative. A comprehensive review of existing scientific literature reveals a significant lack of direct evidence to support a role for ACTH(11-24) in promoting nerve regeneration. This technical guide serves to summarize the current understanding of ACTH(11-24), highlighting its known interactions, or lack thereof, with key cellular and molecular components of the nervous system, and to identify the critical knowledge gaps that preclude its consideration as a therapeutic agent for nerve injury at this time.

ACTH(11-24): An Antagonist at the Classical ACTH Receptor

Adrenocorticotropic hormone (ACTH) exerts its primary physiological effects through binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor predominantly found in the adrenal cortex. This interaction triggers a signaling cascade, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), leading to steroidogenesis.

The ACTH molecule is a 39-amino acid peptide. Structure-function studies have revealed that different fragments of ACTH possess distinct biological activities. While the N-terminal region is crucial for the hormone's neurotrophic effects, the C-terminal fragment, ACTH(11-24), has been characterized primarily as a competitive antagonist of the full-length ACTH(1-39) at the MC2R.[1] This antagonistic action has been a key feature in its experimental use.

Receptor Binding Profile: A Lack of Interaction with Other Melanocortin Receptors

The melanocortin system comprises five known receptor subtypes (MC1R to MC5R). Besides MC2R, other melanocortin receptors, particularly MC3R and MC4R, are expressed in the central and peripheral nervous systems and are implicated in the neurotrophic actions of ACTH-related peptides.

Crucially, studies investigating the binding affinity of ACTH fragments to these receptors have shown that ACTH(11-24) does not bind to MC1R, MC3R, MC4R, or MC5R at physiologically relevant concentrations. One study demonstrated that ACTH(11-24) did not displace the radiolabeled synthetic melanocortin agonist [Nle4, D-Phe7]α-MSH from any of these receptors at concentrations up to 100 µM.[2] This finding strongly suggests that any potential biological effect of ACTH(11-24) on the nervous system is unlikely to be mediated through these established melanocortin receptor pathways.

Intracellular Signaling: No Evidence of Neuronal Activation

Consistent with its lack of binding to melanocortin receptors in neuronal tissues, there is no evidence to suggest that ACTH(11-24) activates the key signaling pathways associated with neurotrophic factors. The canonical pathway for many neurotrophic peptides involves the elevation of intracellular second messengers like cAMP or calcium. However, studies on primary cortical neurons have shown that ACTH(11-24) is inactive in stimulating cAMP production. This is in stark contrast to other ACTH fragments, such as ACTH(1-24), which do elicit a dose-dependent increase in cAMP.

The following diagram illustrates the established signaling pathway for neurotrophic ACTH fragments, highlighting the lack of a known corresponding pathway for ACTH(11-24).

Interaction with Growth-Associated Proteins and Schwann Cells: A Void in the Literature

The process of nerve regeneration is critically dependent on the intrinsic capacity of the neuron to regrow its axon, a process often marked by the upregulation of Growth-Associated Proteins (GAPs), such as GAP-43. Furthermore, Schwann cells, the glial cells of the peripheral nervous system, play a pivotal role in creating a supportive environment for regeneration.

Despite the known importance of these elements, there is a conspicuous absence of research on the effects of ACTH(11-24) on either GAP-43 expression and phosphorylation or on Schwann cell behavior. One study found that, unlike ACTH(1-24), ACTH(11-24) was ineffective at inhibiting the specific proteolysis of GAP-43.[3] This further distances ACTH(11-24) from the mechanisms known to be involved in the neurotrophic actions of other ACTH-related peptides. Without studies examining the influence of ACTH(11-24) on Schwann cell proliferation, migration, and myelination, a major potential avenue for therapeutic intervention in nerve repair remains unexplored and unsubstantiated for this peptide.

The following workflow illustrates the key stages of peripheral nerve regeneration and highlights where a therapeutic agent would be expected to act. The position of ACTH(11-24) in this process is currently unknown.

Quantitative Data and Experimental Protocols: A Call for Foundational Research

A thorough literature search has failed to identify any studies providing quantitative data on the effects of ACTH(11-24) on nerve regeneration, either in vitro or in vivo. Consequently, there are no established experimental protocols for assessing the efficacy of this peptide in models of nerve injury. The tables below, which would typically be populated with comparative data from various studies, remain empty, starkly illustrating the current void in our knowledge.

Table 1: In Vitro Effects of ACTH(11-24) on Neuronal and Glial Cells

| Cell Type | Assay | Parameter Measured | Concentration Range | Result | Reference |

| Neurons | Neurite Outgrowth | Neurite Length, Branching | Not Available | No Data Available | N/A |

| Schwann Cells | Proliferation | Cell Number, BrdU Incorp. | Not Available | No Data Available | N/A |

| Schwann Cells | Myelination | Myelin Basic Protein Expr. | Not Available | No Data Available | N/A |

Table 2: In Vivo Effects of ACTH(11-24) in Animal Models of Nerve Injury

| Animal Model | Injury Type | Treatment Regimen | Outcome Measure | Result | Reference |

| Rat | Sciatic Nerve Crush | Not Available | Sciatic Functional Index | No Data Available | N/A |

| Mouse | Dorsal Root Ganglion Axotomy | Not Available | Axon Regeneration Distance | No Data Available | N/A |

Conclusion and Future Directions

The path forward requires a return to fundamental research. Future studies should aim to:

-

Systematically screen ACTH(11-24) for binding to a wider range of neuronal receptors , beyond the melanocortin family, to identify potential novel targets.

-

Conduct in vitro assays using primary neurons and Schwann cells to determine if ACTH(11-24) has any effect, either positive or negative, on cell survival, proliferation, differentiation, and neurite outgrowth.

-

If any positive in vitro effects are observed, progress to established in vivo models of peripheral nerve injury , such as the sciatic nerve crush model, to assess functional and morphological recovery following ACTH(11-24) administration.

Until such foundational data is generated, the role of ACTH(11-24) in nerve regeneration will remain a matter of speculation rather than established scientific fact. For researchers and drug development professionals, the focus should remain on the more well-characterized neurotrophic fragments of ACTH and other promising avenues for promoting neural repair.

References

The Discovery and History of ACTH(11-24): A C-Terminal Fragment with Antagonistic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce and release cortisol.[1] The quest to understand the structure-function relationship of ACTH led to the synthesis and study of various fragments of the full-length peptide. Among these, ACTH(11-24) has emerged as a significant fragment, primarily recognized for its antagonistic properties at the melanocortin 2 receptor (MC2R), the specific receptor for ACTH.[2] This technical guide delves into the discovery, history, and key experimental findings related to ACTH(11-24), providing researchers and drug development professionals with a comprehensive overview of its scientific journey.

The story of ACTH(11-24) is intrinsically linked to the broader exploration of ACTH's molecular architecture. Early research in the 1970s focused on dissecting the ACTH molecule to identify the specific regions responsible for its biological activity. It was determined that the N-terminal 24 amino acids were essential for steroidogenic activity.[3] Further investigation revealed that the region between residues 17 and 24 was crucial for receptor recognition, a segment later termed the "address sequence."[4]

Subsequent studies on C-terminally truncated analogs of ACTH led to the pivotal finding that while ACTH(1-24) was as potent as the full-length ACTH(1-39) in stimulating glucocorticoid production, the fragment ACTH(11-24) was not only inactive in this regard but also acted as a competitive antagonist at high concentrations.[3] This discovery marked the beginning of dedicated research into the antagonistic potential of ACTH(11-24) and its derivatives.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on ACTH(11-24) and related peptides, providing a comparative overview of their binding affinities and functional activities.

Table 1: Receptor Binding Affinity and Antagonist Potency of ACTH Fragments

| Peptide | Receptor/Cell Line | Radioligand | Parameter | Value | Reference |

| ACTH(11-24) | Rat Adrenal Cortex Membranes | [3H]ACTH(11-24) | Kd | 1.8 ± 0.1 nM | |

| ACTH(15-18) (KKRR) | Rat Adrenal Cortex Membranes | [3H]ACTH(11-24) | Ki | 2.3 ± 0.2 nM | |

| ACTH(11-24) | Mouse MC2R in HeLa cells | 125I-ACTH | IC50 | ~10⁻⁹ M | |

| ACTH(7-39) | Mouse MC2R in HeLa cells | 125I-ACTH | IC50 | ~10⁻⁹ M | |

| ACTH(1-39) | Mouse MC2R in HeLa cells | 125I-ACTH | KD | 0.84 x 10⁻⁹ M | |

| ACTH(1-24) | Mouse MC2R in HeLa cells | 125I-ACTH | KD | 0.94 x 10⁻⁹ M |

Table 2: Agonist Activity of ACTH Fragments on Steroidogenesis and cAMP Production

| Peptide | Cell Type | Assay | Parameter | Value | Reference |

| ACTH(11-24) | Isolated rat fasciculata adrenal cells | Steroidogenesis | EC50 | 0.5 - 2.0 µg/ml | |

| ACTH(17-24) | Isolated rat fasciculata adrenal cells | Steroidogenesis | EC50 | 0.5 - 2.0 µg/ml | |

| ACTH(11-16) | Isolated rat fasciculata adrenal cells | Steroidogenesis | EC50 | 0.7 µg/ml | |

| ACTH(1-24) | Mouse MC2R in HeLa cells | cAMP Generation | EC50 | 7.5 x 10⁻¹² M | |

| ACTH(1-39) | Mouse MC2R in HeLa cells | cAMP Generation | EC50 | 57 x 10⁻¹² M | |

| ACTH(1-17) | Mouse MC2R in HeLa cells | cAMP Generation | EC50 | 49 x 10⁻¹² M |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have been instrumental in characterizing the properties of ACTH(11-24).

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to their receptors.

Objective: To measure the dissociation constant (Kd) or inhibition constant (Ki) of ACTH(11-24) and other fragments for the MC2R.

Methodology:

-

Membrane Preparation: Adrenal cortex tissue or cells expressing the MC2R are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]ACTH(11-24) or 125I-ACTH) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor peptide (e.g., ACTH(11-24)).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding, determined in the presence of a high concentration of unlabeled ligand, is subtracted from the total binding to obtain specific binding. The data is then analyzed using non-linear regression to determine the IC50 (for competition assays) or Kd (for saturation assays). The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Measurement of cAMP Production

This assay quantifies the intracellular accumulation of cyclic AMP, a key second messenger in the ACTH signaling pathway.

Objective: To assess the agonist or antagonist effect of ACTH(11-24) on adenylyl cyclase activity.

Methodology:

-